molecular formula C13H18O2 B1455205 Methyl 2,2-dimethyl-3-(O-tolyl)propanoate CAS No. 1363210-14-3

Methyl 2,2-dimethyl-3-(O-tolyl)propanoate

Cat. No.: B1455205
CAS No.: 1363210-14-3
M. Wt: 206.28 g/mol
InChI Key: FAKRNIPBQGSRSP-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-3-(O-tolyl)propanoate: is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . It is a methyl ester derivative of 2,2-dimethyl-3-(O-tolyl)propanoic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,2-dimethyl-3-(O-tolyl)propanoate can be synthesized through the esterification of 2,2-dimethyl-3-(O-tolyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality ester .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2-dimethyl-3-(O-tolyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2,2-dimethyl-3-(O-tolyl)propanoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways. It can be used as a substrate to investigate the activity of esterases and other enzymes.

    Medicine: Potential applications in drug development due to its structural similarity to biologically active compounds. It may be used in the design and synthesis of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,2-dimethyl-3-(O-tolyl)propanoate depends on its specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases to produce the corresponding carboxylic acid and alcohol. This hydrolysis reaction is essential for the compound’s role as a substrate in biochemical studies .

Comparison with Similar Compounds

    Methyl 2,2-dimethyl-3-(P-tolyl)propanoate: Similar structure but with a para-substituted tolyl group.

    Ethyl 2,2-dimethyl-3-(O-tolyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 2,2-dimethyl-3-(M-tolyl)propanoate: Similar structure but with a meta-substituted tolyl group.

Uniqueness: Methyl 2,2-dimethyl-3-(O-tolyl)propanoate is unique due to its ortho-substituted tolyl group, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s physical and chemical properties, making it distinct from its para- and meta-substituted analogs .

Properties

IUPAC Name

methyl 2,2-dimethyl-3-(2-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10-7-5-6-8-11(10)9-13(2,3)12(14)15-4/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKRNIPBQGSRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101213041
Record name Benzenepropanoic acid, α,α,2-trimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363210-14-3
Record name Benzenepropanoic acid, α,α,2-trimethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363210-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, α,α,2-trimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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